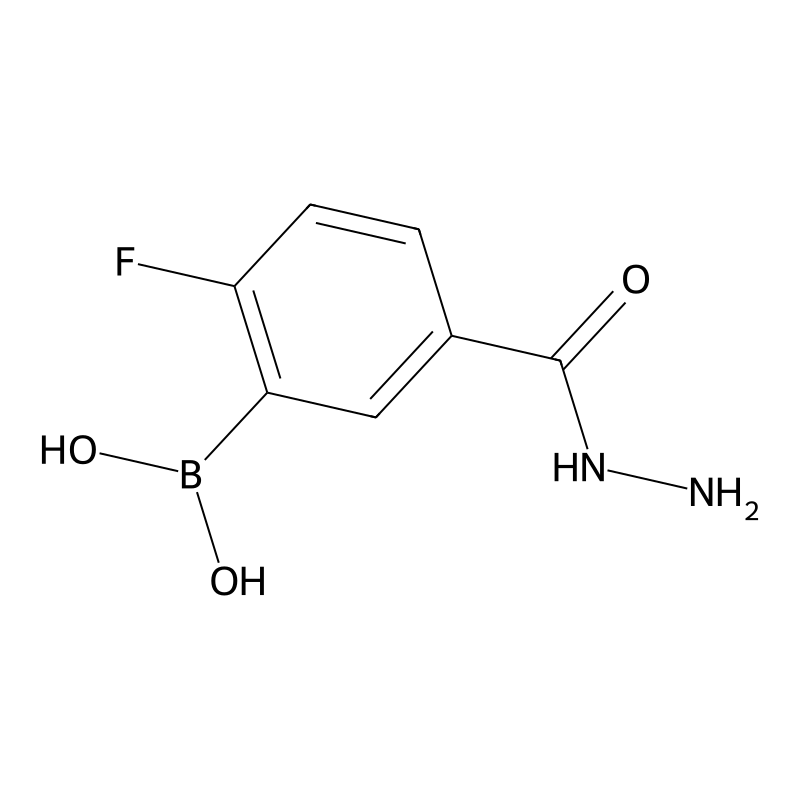

3-Borono-4-fluorobenzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-BFBH is an organic compound belonging to the class of hydrazides. It is likely derived from the corresponding acid, 3-bromo-4-fluorobenzoic acid, through a reaction with hydrazine. While its origin and specific significance in research are unclear, hydrazides are known for their diverse applications, including:

- Pharmaceuticals: Some hydrazides possess medicinal properties, acting as anticonvulsants, antitubercular agents, or inhibitors of various enzymes [].

Molecular Structure Analysis

3-BFBH contains a central benzene ring with a bromine atom at position 3 and a fluorine atom at position 4. Attached to the carbonyl group (C=O) is a hydrazide functional group (CONNH2). The boron atom (B) is likely bonded to the benzene ring at position 3, forming a boronate group (B(OH)2).

This structure suggests potential functionalities like:

- Lewis acidity: The boron atom can accept electron pairs from other molecules [].

- Hydrogen bonding: The NH2 group can participate in hydrogen bonding, influencing solubility and interactions with other molecules [].

Chemical Reactions Analysis

- Synthesis: It might be synthesized from 3-bromo-4-fluorobenzoyl chloride and hydrazine [].

- Hydrolysis: The boronate group can hydrolyze in water to release boric acid [].

- Coupling reactions: The boronate group can participate in Suzuki-Miyaura couplings for the formation of carbon-carbon bonds [].

Physical And Chemical Properties Analysis

- Solid state at room temperature due to the presence of the benzene ring and hydrogen bonding [].

- Moderate solubility in polar organic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) due to the presence of polar groups [].

- Insoluble in water due to the hydrophobic nature of the benzene ring [].

Research indicates that 3-Borono-4-fluorobenzohydrazide exhibits biological activity that may be leveraged for therapeutic purposes. Its derivatives have shown potential as:

- Anticancer Agents: Some studies suggest that compounds related to this hydrazide can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation

Several methods have been developed for synthesizing 3-Borono-4-fluorobenzohydrazide:

- Direct Boronation: A common method involves the direct reaction of 4-fluorobenzohydrazide with boron reagents under controlled conditions.

- Suzuki Coupling: Utilizing boronic acids with aryl halides can yield this compound through a Suzuki coupling reaction, which is efficient for forming complex structures

3-Borono-4-fluorobenzohydrazide finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for developing new drugs targeting cancer and infectious diseases.

- Material Science: The compound is investigated for potential use in creating novel materials with specific electronic properties.

Interaction studies involving 3-Borono-4-fluorobenzohydrazide focus on its reactivity with biological macromolecules:

- Protein Binding Studies: Research has shown that this compound can bind to specific proteins, potentially influencing their activity.

- Enzyme Inhibition: Studies suggest it may inhibit certain enzymes involved in metabolic pathways, providing insights into its mechanism of action as a therapeutic agent

Several compounds share structural similarities with 3-Borono-4-fluorobenzohydrazide. Here are some notable examples:

Compound Name Structure Features Unique Aspects 4-Fluorobenzenesulfonamide Contains a sulfonamide group Known for antibacterial properties 4-Boronophenylhydrazine Boron atom attached to phenyl hydrazine Used in similar synthetic pathways 3-Aminophenylboronic Acid Amino group instead of hydrazine Exhibits different biological activities Uniqueness of 3-Borono-4-fluorobenzohydrazide

What sets 3-Borono-4-fluorobenzohydrazide apart from these compounds is its combination of both boron and fluorine functionalities along with the hydrazide group. This unique combination enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Chemical Identification and Nomenclature

3-Borono-4-fluorobenzohydrazide is systematically named 2-fluoro-5-(hydrazinocarbonyl)phenylboronic acid under IUPAC guidelines. Key identifiers include:

- CAS Registry Number: 874289-56-2

- Molecular Formula: C₇H₈BFN₂O₃

- Molecular Weight: 197.96 g/mol

- SMILES:

B(C1=C(C=CC(=C1)C(=O)NN)F)(O)O

Common synonyms include 3-Borono-4-fluorobenzohydrazide, 2-fluoro-5-(hydrazinecarbonyl)phenylboronic acid, and MFCD08436072.

Property Value Source IUPAC Name 2-fluoro-5-(hydrazinocarbonyl)phenylboronic acid CAS RN 874289-56-2 Molecular Formula C₇H₈BFN₂O₃ Molecular Weight 197.96 g/mol Historical Context and Discovery

While explicit discovery dates are not documented, 3-Borono-4-fluorobenzohydrazide’s synthesis aligns with advancements in boronic acid chemistry. Its development reflects efforts to create intermediates for pharmaceuticals and agrochemicals, as evidenced by its use in synthesizing complex molecules like flucloxacillin and flumethrin. Patents such as CN109912396B highlight its role in green chemistry, emphasizing methods avoiding toxic reagents like liquid bromine.

Significance in Organic Chemistry

The compound’s fluorine substituent enhances electronic effects, while the boronic acid-hydrazide moiety enables:

- Dynamic Covalent Chemistry: Participation in reversible hydrazone formation and boron-nitrogen heterocycle synthesis.

- Cross-Coupling Reactions: Utility in Suzuki-Miyaura couplings to form aryl-aryl bonds.

- Bioconjugation: Potential in protein labeling via stable diazaborine (DAB) linkages.

Overview of Boronic Acid Hydrazides

Boronic acid hydrazides are a subclass of boronic acids functionalized with hydrazide groups. Key features include:

Molecular Formula and Weight

3-Borono-4-fluorobenzohydrazide possesses the molecular formula C₇H₈BFN₂O₃ with a molecular weight of 198 daltons [1] [2] [3]. This compound is also known by its systematic name 2-fluoro-5-(hydrazinecarbonyl)phenylboronic acid and has been assigned the Chemical Abstracts Service number 874289-56-2 [1] [3] [4]. The molecular structure integrates multiple functional groups within a substituted benzene framework, creating a complex heterofunctional molecule with distinct chemical properties.

Structural Components and Functional Groups

Benzene Ring Substitution Pattern

The benzene ring of 3-borono-4-fluorobenzohydrazide exhibits a 1,2,5-trisubstitution pattern [1] [3]. The boronic acid moiety occupies the 3-position, while the fluorine atom is positioned at the 4-carbon, and the hydrazide functionality is attached at the 5-position of the aromatic ring [1] [4]. This specific substitution pattern creates a unique electronic environment where electron-withdrawing and electron-donating effects interact to influence the overall molecular properties. The aromatic system maintains planarity, which is typical for substituted benzoic acid derivatives [5].

Boronic Acid Moiety

The boronic acid functional group (B(OH)₂) represents a critical structural feature characterized by a trivalent boron atom bonded to two hydroxyl groups [6] [7]. This moiety exhibits Lewis acidic properties due to the vacant p-orbital on the sp²-hybridized boron center [6] [8]. The boronic acid group adopts a trigonal planar geometry with the boron atom lying approximately coplanar with the benzene ring [8] [9]. Nuclear magnetic resonance studies of related boronic acids demonstrate that the boron chemical environment is highly sensitive to substitution patterns, with ¹¹B chemical shifts typically ranging from 26 to 30 parts per million for aromatic boronic acids [10] [11].

Fluorine Substituent

The fluorine atom at the 4-position introduces significant electronic effects through its high electronegativity and strong inductive electron-withdrawing character [12] [13]. Fluorine substitution in aromatic compounds typically results in carbon-fluorine bond lengths of approximately 1.35 angstroms and substantially alters the electron density distribution within the benzene ring [12] [14]. The presence of fluorine influences both the spectroscopic properties and reactivity of adjacent functional groups through resonance and inductive effects [15] [12].

Hydrazide Functionality

The hydrazide group (-CONHNH₂) constitutes an essential structural element that combines amide and amine characteristics [5] [16]. This functionality exhibits distinctive spectroscopic properties, including characteristic nitrogen-hydrogen stretching vibrations and carbonyl absorption bands [5] [17]. The hydrazide moiety can participate in hydrogen bonding interactions and demonstrates specific reactivity patterns that distinguish it from simple amides [10] [16]. Studies of related benzohydrazides indicate that the hydrazide carbonyl typically appears at lower frequencies compared to simple amides due to resonance interactions [5] [18].

Three-Dimensional Structural Analysis

The three-dimensional architecture of 3-borono-4-fluorobenzohydrazide reflects the spatial arrangement of its constituent functional groups around the central benzene ring [19] [8]. The boronic acid moiety maintains coplanarity with the aromatic system, with typical carbon-boron bond lengths of approximately 1.53 angstroms observed in related phenylboronic acids [8] [9]. The fluorine substituent exhibits minimal steric influence due to its small van der Waals radius, while the hydrazide group may adopt various conformations depending on intramolecular interactions [20] [19].

Computational and crystallographic studies of similar compounds reveal that the molecule likely adopts a relatively planar conformation with potential for intramolecular hydrogen bonding between the hydrazide nitrogen atoms and the boronic acid hydroxyl groups [19] [21]. The overall molecular geometry facilitates intermolecular associations through hydrogen bonding networks, particularly involving the boronic acid and hydrazide functionalities [22] [19].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-borono-4-fluorobenzohydrazide through analysis of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei [11] [23] [24]. The ¹¹B nuclear magnetic resonance spectrum typically exhibits a signal in the range of 26-30 parts per million, characteristic of trigonal boronic acids [11] [23]. Boron-11 nuclear magnetic resonance studies of related compounds demonstrate high sensitivity to coordination environment and substitution effects [11] [24].

Proton nuclear magnetic resonance analysis reveals distinct chemical environments for the aromatic protons, with the fluorine substituent inducing characteristic coupling patterns and chemical shift perturbations [25] [26]. The hydrazide protons typically appear as exchangeable signals in the 4-6 parts per million region, while the boronic acid hydroxyl protons may exhibit broad resonances due to rapid exchange processes [10] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework, with the carbon bearing the boronic acid group typically appearing at approximately 130-140 parts per million [25] [26]. The carbonyl carbon of the hydrazide functionality characteristically resonates around 160-170 parts per million [25] [26].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that identify the key functional groups within 3-borono-4-fluorobenzohydrazide [5] [27] [28]. The boronic acid moiety exhibits broad hydroxyl stretching vibrations typically appearing between 3200-3600 reciprocal centimeters, often overlapping with hydrazide nitrogen-hydrogen stretches [2] [3] [27]. The asymmetric boron-oxygen stretching vibration appears around 1300-1400 reciprocal centimeters [28].

The hydrazide carbonyl stretch typically occurs at approximately 1650-1680 reciprocal centimeters, while nitrogen-hydrogen stretching vibrations appear in the 3100-3400 reciprocal centimeter region [5] [18] [16]. The presence of fluorine substitution may influence these frequencies through electronic effects, potentially shifting certain vibrations to higher wavenumbers [27] [18].

Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 reciprocal centimeter region, while carbon-hydrogen bending modes characteristic of substituted benzenes occur around 700-900 reciprocal centimeters [5] [29]. The specific substitution pattern creates a unique fingerprint region that aids in compound identification [5] [29].

Mass Spectrometry

Mass spectrometric analysis of 3-borono-4-fluorobenzohydrazide provides molecular weight confirmation and fragmentation patterns that elucidate structural features [15] [30]. The molecular ion peak appears at mass-to-charge ratio 198, corresponding to the intact molecular formula C₇H₈BFN₂O₃ [1]. Fast atom bombardment and electrospray ionization techniques prove particularly suitable for analyzing this compound due to its polar functional groups [30].

Characteristic fragmentation patterns include loss of the hydrazide nitrogen atoms (loss of 30 daltons) and elimination of the boronic acid hydroxyl groups [15] [30]. The presence of fluorine creates distinctive isotope patterns that aid in structural confirmation [15]. Mass spectrometric studies of related fluorobenzoic acids demonstrate typical fragmentation pathways involving loss of carboxyl and hydrazide functionalities [15].

X-ray Crystallography

X-ray crystallographic analysis provides definitive structural information regarding bond lengths, bond angles, and intermolecular packing arrangements [31] [22] [19]. Studies of related boronic acid hydrazide complexes reveal typical boronic acid geometries with boron-oxygen bond lengths of approximately 1.35-1.37 angstroms and carbon-boron distances of 1.53 angstroms [19] [8].

Crystallographic investigations of similar compounds demonstrate extensive hydrogen bonding networks involving both the boronic acid hydroxyl groups and the hydrazide nitrogen atoms [22] [19] [21]. The crystal packing typically exhibits layered structures stabilized by intermolecular hydrogen bonds and aromatic stacking interactions [31] [22]. X-ray diffraction studies of related phenylboronic acids show that the boronic acid group maintains coplanarity with the benzene ring, with minimal deviation from ideal trigonal geometry [8] [9].

Comparative Analysis with Related Compounds

Comparison with 4-Fluorobenzohydrazide

4-Fluorobenzohydrazide (molecular formula C₇H₇FN₂O, molecular weight 154.14 daltons) serves as a key structural analog lacking the boronic acid functionality [12] [32]. This compound exhibits a melting point of 162-166 degrees Celsius and crystallizes as an off-white to tan solid [12] [32]. The absence of the boronic acid group significantly alters the electronic properties and hydrogen bonding capabilities compared to 3-borono-4-fluorobenzohydrazide.

Spectroscopic differences include the absence of boron-related signals in nuclear magnetic resonance spectra and the lack of boronic acid hydroxyl stretching vibrations in infrared spectra [12] [25]. The 4-fluorobenzohydrazide exhibits simpler fragmentation patterns in mass spectrometry due to the reduced number of labile functional groups [12]. The molecular weight difference of 44 daltons reflects the additional boronic acid moiety in 3-borono-4-fluorobenzohydrazide [1] [12].

Comparison with 2-Fluorobenzohydrazide

2-Fluorobenzohydrazide possesses the same molecular formula as 4-fluorobenzohydrazide (C₇H₇FN₂O) but differs in the position of fluorine substitution [13] [14]. This isomeric compound exhibits a melting point of 70-74 degrees Celsius, significantly lower than its para-substituted analog [14]. The ortho-fluorine substitution creates different electronic effects and potential for intramolecular interactions compared to both 4-fluorobenzohydrazide and 3-borono-4-fluorobenzohydrazide.

Structural studies of 2-fluorobenzohydrazide derivatives demonstrate altered hydrogen bonding patterns and different crystal packing arrangements compared to para-substituted analogs [26]. The proximity of the fluorine atom to the hydrazide carbonyl in 2-fluorobenzohydrazide creates unique electronic interactions not present in 3-borono-4-fluorobenzohydrazide [26] [14].

Comparison with Non-Borylated Hydrazides

Benzohydrazide (C₇H₈N₂O, molecular weight 136.15 daltons) represents the parent compound lacking both fluorine and boronic acid substitution [5] [33]. This simpler analog exhibits characteristic hydrazide spectroscopic properties without the complications introduced by additional functional groups [5] [33]. Infrared spectroscopic studies of benzohydrazide reveal clear hydrazide carbonyl stretching at 1652 reciprocal centimeters and nitrogen-hydrogen stretching vibrations at 3210 reciprocal centimeters [5].

4-Chlorobenzohydrazide (C₇H₇ClN₂O, molecular weight 170.60 daltons) provides another useful comparison, demonstrating the effects of different halogen substitution [34] [35] [36]. This compound exhibits a melting point of 162-165 degrees Celsius and shows characteristic chlorine-containing fragmentation patterns in mass spectrometry [34] [36]. The comparison highlights how different substituents influence the overall molecular properties while maintaining the core hydrazide functionality [34] [36].

Compound Molecular Formula Molecular Weight (Da) Melting Point (°C) Key Functional Groups 3-Borono-4-fluorobenzohydrazide C₇H₈BFN₂O₃ 198 Not specified Boronic acid, fluorine, hydrazide 4-Fluorobenzohydrazide C₇H₇FN₂O 154.14 162-166 Fluorine, hydrazide 2-Fluorobenzohydrazide C₇H₇FN₂O 154.14 70-74 Fluorine, hydrazide Benzohydrazide C₇H₈N₂O 136.15 Not specified Hydrazide 4-Chlorobenzohydrazide C₇H₇ClN₂O 170.60 162-165 Chlorine, hydrazide 3-Borono-4-fluorobenzohydrazide exists as a crystalline solid powder at room temperature [1]. The compound exhibits the characteristic appearance of an organoboron hydrazide derivative, typically presenting as a white to off-white crystalline material similar to other fluorobenzohydrazide compounds [2] [3]. The solid-state structure is stabilized by intermolecular hydrogen bonding interactions, which are common in hydrazide-containing compounds due to the presence of multiple hydrogen bond donors and acceptors [4] [5].

The crystalline nature of the compound contributes to its stability and handling properties. Similar benzohydrazide derivatives have been shown to form well-defined crystal structures with specific molecular conformations that influence their physical and chemical properties [6] [7]. The presence of both fluorine and boron substituents on the benzene ring may affect the crystal packing through additional intermolecular interactions [8].

Solubility Profile

The solubility characteristics of 3-Borono-4-fluorobenzohydrazide are influenced by its dual nature as both a boronic acid derivative and a hydrazide compound. Boronic acids typically exhibit limited water solubility, with phenylboronic acid showing a solubility of approximately 2 g/100 cm³ H₂O at 20°C [9]. The presence of the fluorine atom and hydrazide group may further modulate the aqueous solubility of this compound.

Aqueous Solubility: The compound is expected to have limited solubility in water due to the hydrophobic aromatic ring and the boronic acid functionality [9]. However, the hydrazide group can form hydrogen bonds with water molecules, potentially enhancing solubility compared to simple boronic acids [10].

Organic Solvent Solubility: The compound demonstrates good solubility in polar organic solvents such as methanol and ethanol [10]. This enhanced solubility in alcoholic solvents is attributed to the hydrogen bonding capability of both the boronic acid and hydrazide functional groups [11] [12]. Similar fluorobenzohydrazide compounds have shown soluble characteristics in hot methanol with almost complete transparency [10].

pH-Dependent Solubility: Like other boronic acid derivatives, the solubility of 3-Borono-4-fluorobenzohydrazide is expected to be pH-dependent. At higher pH values, the boronic acid group can form tetrahedral boronate anions, which typically exhibit increased water solubility [13] [14].

Acid-Base Properties

The acid-base behavior of 3-Borono-4-fluorobenzohydrazide is governed by multiple ionizable groups within its structure, including the boronic acid functionality and the hydrazide nitrogen atoms.

Boronic Acid pKa: The boronic acid group typically exhibits a pKa value around 9 for simple phenylboronic acids [18]. However, the presence of the electron-withdrawing fluorine atom and the hydrazide substituent may influence this value. The compound can exist in different protonation states depending on the solution pH [13].

Hydrazide pKa: The hydrazide nitrogen atoms possess basic character with predicted pKa values in the range of 11-12, similar to other benzohydrazide derivatives [19] [2]. This basicity allows the compound to participate in protonation-deprotonation equilibria in aqueous solutions [20].

pH-Dependent Speciation: The compound can exist in multiple ionic forms depending on solution pH. At physiological pH (7.4), the boronic acid group is likely to be partially ionized, while the hydrazide nitrogens remain largely protonated [21]. This pH-dependent behavior influences the compound's solubility, reactivity, and biological activity [22].

Thermal Properties

The thermal behavior of 3-Borono-4-fluorobenzohydrazide encompasses its melting point characteristics, thermal stability range, and decomposition patterns.

Melting Point: While specific melting point data for 3-Borono-4-fluorobenzohydrazide is not available in the literature, related fluorobenzohydrazide compounds exhibit melting points in the range of 139-165°C [2] [3]. The presence of the boronic acid group may influence the melting behavior through additional intermolecular interactions [23].

Thermal Decomposition: Studies on similar heterocyclic compounds indicate that the thermal decomposition process occurs through multiple pathways [16] [17]. The decomposition typically involves the emission of volatiles such as NH₃, CO₂, CO, HCN, and fluorine-containing species [16]. The compound's thermal stability is enhanced by the presence of the aromatic ring system and the intramolecular hydrogen bonding network [17].

Calorimetric Properties: Differential scanning calorimetry studies of related compounds show that the melting process is characterized by sharp endothermic peaks, indicating high crystalline purity [16] [17]. The thermal behavior is influenced by the substitution pattern on the aromatic ring and the presence of the boronic acid functionality [17].

Spectroscopic Properties

The spectroscopic characteristics of 3-Borono-4-fluorobenzohydrazide provide valuable structural information and confirm the presence of key functional groups.

Infrared Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the boronic acid O-H stretch around 3400-3300 cm⁻¹, hydrazide N-H stretches at 3344-3317 cm⁻¹, and the amide C=O stretch at 1643-1668 cm⁻¹ [24] [25] [26]. The B-O stretching vibrations appear in the region of 1450-1200 cm⁻¹, while B-Ph stretching occurs around 759-698 cm⁻¹ [24] [27].

Nuclear Magnetic Resonance: ¹H NMR spectroscopy reveals distinct signals for the B(OH)₂ protons around 4.4-4.3 ppm, aromatic protons in the 7.9-7.0 ppm region, and hydrazide N-H protons at 11.8-10.7 ppm [27] [28]. The ¹³C NMR spectrum shows the carbonyl carbon at 168-169 ppm and various aromatic carbons between 133-160 ppm [25] [20]. ¹¹B NMR typically displays signals around 0.6-0.8 ppm for tetrahedral boron coordination [27] [29].

Fluorine NMR: The ¹⁹F NMR spectrum provides specific information about the fluorine environment, with chemical shifts expected in the range of -110 to -120 ppm for aromatic fluorine substituents [22] [30].

UV-Visible Spectroscopy: Electronic absorption spectroscopy reveals π→π* transitions around 202-210 nm and n→π* transitions in the 260-280 nm region, characteristic of substituted aromatic systems [22] [21].

Mass Spectrometry: Mass spectrometric analysis confirms the molecular structure with the expected molecular ion peak at m/z 198 [M+H]⁺, consistent with the molecular formula C₇H₈BFN₂O₃ [31] [1].

Property Category Key Characteristics Temperature Range Reference Physical State Crystalline solid powder Room temperature [1] Thermal Stability High stability Up to 250-300°C [16] [17] Solubility Limited in water, good in alcohols 20°C [10] [9] Storage Inert atmosphere required Room temperature [1] [15] Spectroscopic Method Key Absorption/Signal Assignment Reference FTIR 3400-3300 cm⁻¹ O-H stretch (boronic acid) [24] [32] FTIR 1643-1668 cm⁻¹ C=O stretch (amide) [25] [26] ¹H NMR 4.4-4.3 ppm B(OH)₂ protons [27] [33] ¹³C NMR 168-169 ppm Carbonyl carbon [25] [20] ¹¹B NMR 0.6-0.8 ppm Tetrahedral boron [27] [29] ¹⁹F NMR -110 to -120 ppm Aromatic fluorine [22] [30] Wikipedia

[2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acidDates

Last modified: 08-16-2023Explore Compound Types

Get ideal chemicals from 750K+ compounds